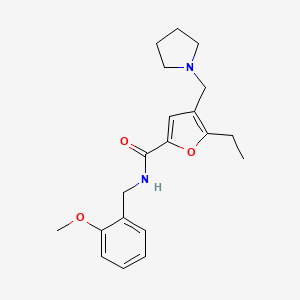![molecular formula C19H29N3O3 B5905668 1-(2-{[(2,3,6-trimethylphenoxy)acetyl]amino}ethyl)piperidine-3-carboxamide](/img/structure/B5905668.png)
1-(2-{[(2,3,6-trimethylphenoxy)acetyl]amino}ethyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-{[(2,3,6-trimethylphenoxy)acetyl]amino}ethyl)piperidine-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TPCA-1 and is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway.
作用机制
TPCA-1 is a selective inhibitor of the NF-κB pathway, which is a key regulator of inflammation and immune responses. NF-κB is activated in response to various stimuli, such as cytokines and bacterial products, and plays a crucial role in the regulation of the immune system. TPCA-1 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have various biochemical and physiological effects. In cancer cells, TPCA-1 inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In animal models of inflammation, TPCA-1 reduces the production of pro-inflammatory cytokines and chemokines, and attenuates tissue damage. In addition, TPCA-1 has been shown to have a protective effect on the liver, by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
TPCA-1 has several advantages for lab experiments, including its selectivity for the NF-κB pathway, its ability to inhibit the activation of NF-κB in a dose-dependent manner, and its low toxicity. However, TPCA-1 has some limitations, including its poor solubility in water, which can limit its use in cell culture experiments, and its potential off-target effects, which can affect the interpretation of the results.
未来方向
There are several future directions for the research on TPCA-1. One direction is to investigate the potential applications of TPCA-1 in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway, which can overcome the limitations of TPCA-1. Furthermore, it is important to investigate the potential side effects of TPCA-1, to ensure its safety for clinical use. Finally, it is important to investigate the mechanisms underlying the anti-cancer and anti-inflammatory effects of TPCA-1, to identify new targets for drug development.
合成方法
TPCA-1 is synthesized by reacting 2,3,6-trimethylphenol with acetyl chloride to form 2,3,6-trimethylphenyl acetate. This intermediate is then reacted with ethylenediamine to form the corresponding amide. Finally, piperidine-3-carboxylic acid is coupled with the amide to form TPCA-1.
科学研究应用
TPCA-1 has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and autoimmune diseases. TPCA-1 has been shown to inhibit the growth of various cancer cells, such as breast cancer, lung cancer, and pancreatic cancer cells. In addition, TPCA-1 has been shown to reduce inflammation in various animal models, including rheumatoid arthritis and sepsis.
属性
IUPAC Name |
1-[2-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]ethyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-13-6-7-14(2)18(15(13)3)25-12-17(23)21-8-10-22-9-4-5-16(11-22)19(20)24/h6-7,16H,4-5,8-12H2,1-3H3,(H2,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGWWOLDIYSRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NCCN2CCCC(C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide](/img/structure/B5905600.png)
![4-[(4,6-dimethylquinolin-2-yl)amino]butan-1-ol](/img/structure/B5905601.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]propan-1-amine](/img/structure/B5905604.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrimidin-2-amine](/img/structure/B5905606.png)
![3-(1-{1-[(2,5-difluorophenyl)sulfonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-1-ol](/img/structure/B5905608.png)
![[2,4,6-trimethyl-3-({[2-(1H-1,2,4-triazol-1-yl)propyl]amino}methyl)phenyl]methanol](/img/structure/B5905613.png)
amine](/img/structure/B5905615.png)
![1-{[(1S*,2R*)-2-butylcyclopropyl]carbonyl}-4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B5905616.png)
amine](/img/structure/B5905617.png)
![N-benzyl-1-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5905622.png)
![N-[(6-chloropyridin-3-yl)methyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5905643.png)
![3-azocan-1-yl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}propanamide](/img/structure/B5905656.png)
![N-ethyl-N-{[4-phenyl-5-(piperidin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]methyl}butan-1-amine](/img/structure/B5905681.png)